molecular formula C4H4F6O B1297879 2,2,3,4,4,4-Hexafluoro-1-butanol CAS No. 382-31-0

2,2,3,4,4,4-Hexafluoro-1-butanol

Cat. No.: B1297879
CAS No.: 382-31-0
M. Wt: 182.06 g/mol
InChI Key: LVFXLZRISXUAIL-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluoro-1-butanol is a fluorinated alcohol with the molecular formula C4H4F6O. It is characterized by the presence of six fluorine atoms, making it a highly fluorinated compound. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2,2,3,4,4,4-Hexafluorobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a solvent to evaluate dynamic nuclear polarization (DNP) parameters for solutions of free radicals . The compound’s interactions with biomolecules are primarily driven by its fluorinated nature, which can influence the hydrophobic and hydrophilic balance in biochemical environments.

Cellular Effects

The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cell membranes can affect membrane fluidity and permeability, leading to changes in cellular homeostasis . Additionally, its impact on gene expression can result in the modulation of various cellular pathways, thereby influencing cell behavior and function.

Molecular Mechanism

At the molecular level, 2,2,3,4,4,4-Hexafluorobutan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s fluorinated structure allows it to form unique interactions with proteins and nucleic acids, potentially altering their function and stability . These interactions can result in changes in gene expression and protein activity, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3,4,4,4-Hexafluorobutan-1-ol remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 2,2,3,4,4,4-Hexafluorobutan-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Toxic or adverse effects at high doses include potential damage to cellular structures and disruption of metabolic processes.

Metabolic Pathways

2,2,3,4,4,4-Hexafluorobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s fluorinated nature can influence metabolic flux and metabolite levels, potentially leading to alterations in energy production and utilization . Understanding these metabolic pathways is crucial for predicting the compound’s long-term effects on biological systems.

Transport and Distribution

The transport and distribution of 2,2,3,4,4,4-Hexafluorobutan-1-ol within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its biochemical activity and potential toxicity.

Subcellular Localization

The subcellular localization of 2,2,3,4,4,4-Hexafluorobutan-1-ol is determined by its interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function within these subcellular locations can influence various biochemical processes, including enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,4,4,4-Hexafluoro-1-butanol can be synthesized through the reaction of methanol with hexafluoropropene in the presence of a free radical initiator such as di-isopropyl . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluoro-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-2(4(8,9)10)3(6,7)1-11/h2,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXLZRISXUAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870523
Record name 1H,1H,3H-Perfluorobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-31-0
Record name 2,2,3,4,4,4-Hexafluoro-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,4,4,4-Hexafluorobutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H,3H-Perfluorobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,4-hexafluorobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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